(4E)-4-{[4-(benzyloxy)phenyl](hydroxy)methylidene}-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as benzyloxybenzaldehyde and hydroxyphenylacetic acid, which undergo a series of reactions including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions such as specific pH, temperature, and solvent environments to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of benzoic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
The uniqueness of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H25NO6 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4E)-5-(4-hydroxyphenyl)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25NO6/c1-33-16-15-28-24(19-7-11-21(29)12-8-19)23(26(31)27(28)32)25(30)20-9-13-22(14-10-20)34-17-18-5-3-2-4-6-18/h2-14,24,29-30H,15-17H2,1H3/b25-23+ |
InChI Key |
AKTQJJAGVSNQJC-WJTDDFOZSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC3=CC=CC=C3)\O)/C(=O)C1=O)C4=CC=C(C=C4)O |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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